C.I. Vat violet 1

Description

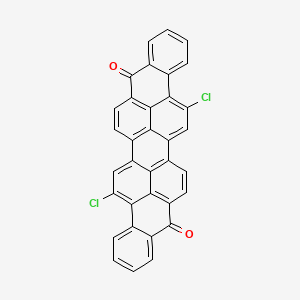

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

19,33-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H14Cl2O2/c35-25-13-23-18-10-12-22-32-28(18)24(14-26(36)30(32)16-6-2-4-8-20(16)34(22)38)17-9-11-21-31(27(17)23)29(25)15-5-1-3-7-19(15)33(21)37/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTVVDDZWMCZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C4C5=C6C(=CC(=C7C6=C(C=C5)C(=O)C8=CC=CC=C87)Cl)C9=C4C3=C(C2=O)C=C9)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892086 | |

| Record name | 5,14-Dichloroisoviolanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-28-7, 1324-55-6 | |

| Record name | 5,14-Dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Vat Violet 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,14-Dichloroisoviolanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 5,14-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Vat Violet 1: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Violet 1, with the Colour Index number 60010 and CAS number 1324-55-6, is a synthetic vat dye recognized for its brilliant blue-purple hue.[1][2][3] Its high fastness properties make it a valuable colorant, particularly for cotton, linen, and synthetic fibers.[1][4] Chemically, it is identified as 5,14-Dichloroisoviolanthrone.[4] This technical guide provides an in-depth look at the chemical structure and synthesis pathway of this compound, presenting available quantitative data, experimental protocols, and visualizations to aid researchers in understanding this complex organic molecule.

Chemical Structure

This compound is a large, polycyclic aromatic ketone. Its structure is characterized by a rigid, planar backbone of fused aromatic rings with two chlorine atoms substituted at the 5 and 14 positions of the isoviolanthrone core. The molecular formula of this compound is C₃₄H₁₄Cl₂O₂.[2][3]

References

A Comprehensive Technical Guide to the Physicochemical Properties of C.I. Vat Violet 1 (CAS 1324-55-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of C.I. Vat Violet 1, a synthetic dye with the CAS number 1324-55-6. The information is curated for professionals in research and development who require detailed data on this compound.

Introduction

This compound, also known as Vat Brilliant Violet 2R, is an anthraquinone-based vat dye.[1][2][3] Its chemical formula is C₃₄H₁₄Cl₂O₂ and it has a molecular weight of approximately 525.38 g/mol .[1][2][4] It is structurally identified as a dichlorinated isoviolanthrone.[5] This compound is recognized for its application in dyeing cotton, linen, silk, and other fibers, as well as in the manufacturing of organic pigments and for coloring plastics.[1][5][6] The defining characteristic of vat dyes like this compound is their application through a "vatting" process, where the water-insoluble dye is reduced to a water-soluble leuco form in an alkaline solution, allowing it to penetrate textile fibers. Subsequent oxidation regenerates the insoluble dye, trapping it within the fiber.[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications and experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1324-55-6 | [1][2][4] |

| Molecular Formula | C₃₄H₁₄Cl₂O₂ | [1][2][4] |

| Molecular Weight | 525.38 g/mol | [1][2][4] |

| Appearance | Purple-brown or blue-black powder | [5][7] |

| Color Shade | Brilliant blue purple | [1][2] |

| Density (estimate) | 1.3948 - 1.588 g/cm³ | [4][5][8][9][10] |

| Refractive Index (estimate) | 1.912 | [5] |

| UV-Vis Absorption Range | 520–580 nm | [11] |

| Solubility | Insoluble in water, ethanol, and acetone. Soluble in benzene. Slightly soluble in toluene, xylene, chloroform, nitrobenzene, o-chlorophenol, and pyridine. | [1][5][6][7] |

Experimental Protocols

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a primary technique for analyzing the absorption properties of this compound.

Objective: To determine the maximum absorption wavelength (λmax) and quantify the concentration of the dye in solution.

Methodology:

-

Preparation of the Leuco Form (Vatting):

-

As vat dyes are insoluble in common solvents, a reduction step is necessary.

-

Disperse a known concentration of this compound powder in an aqueous solution.

-

Add sodium hydroxide (caustic soda) to create an alkaline environment.

-

Introduce a reducing agent, such as sodium hydrosulfite, to convert the dye to its soluble leuco form. This is typically accompanied by a color change to blue in the alkaline solution.[1][5]

-

-

Spectroscopic Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Measure the absorbance spectrum of the solubilized leuco form of the dye over a relevant wavelength range (e.g., 400-700 nm).

-

Due to potential light scattering from any remaining insoluble particles, employing derivative spectrophotometry can enhance the accuracy of the measurements by minimizing baseline distortions.[11]

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the this compound molecule, providing a molecular fingerprint.

Objective: To obtain the infrared spectrum of this compound for structural elucidation and identification.

Methodology:

-

Sample Preparation:

-

The solid dye powder can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a potassium bromide (KBr) pellet. Mix a small amount of the dye with dry KBr powder and press it into a thin, transparent pellet.

-

-

Spectroscopic Measurement:

-

Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

-

Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum of the dye.

-

-

Data Analysis:

-

Identify characteristic absorption bands corresponding to the functional groups present in the anthraquinone structure, such as C=O, C=C of aromatic rings, and C-Cl bonds.

-

Diagrams

The following diagrams illustrate key experimental workflows related to the analysis of this compound.

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions. It may cause eye, skin, and respiratory irritation.[12] Ingestion may be harmful.[12] When handling the powder, it is important to minimize dust generation and ensure adequate ventilation.[12] Personal protective equipment, including safety goggles, gloves, and a respirator if ventilation is inadequate, should be worn.[12][13] Store the compound in a cool, dry place in tightly sealed containers.[12]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. VAT VIOLET 1|CAS NO.1324-55-6 [chinainterdyes.com]

- 3. sdinternational.com [sdinternational.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chembk.com [chembk.com]

- 6. Vat Violet 1 | 1324-55-6 [chemicalbook.com]

- 7. Vat Violet 1 Brilliant violet 2R, CasNo.1324-55-6 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 8. Vat Violet 1 , 1324-55-6 - CookeChem [cookechem.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. China Vat Violet 1 | 1324-55-6 Manufacturer and Supplier | COLORKEM [la.colorkem.com]

- 11. This compound | 1324-55-6 | Benchchem [benchchem.com]

- 12. cncolorchem.com [cncolorchem.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Vatting of Vat Violet 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and mechanisms underlying the vatting process of C.I. Vat Violet 1, a dichloroisoviolanthrone dye. The process of "vatting" is a critical step in the application of this water-insoluble dye, rendering it soluble for textile dyeing and other applications through a chemically induced reduction in an alkaline environment.

Principle of the Vatting Process

The fundamental principle of vatting Vat Violet 1, an anthraquinone-based dye, lies in the reversible reduction of its quinone carbonyl groups to water-soluble hydroquinone (leuco) salt in the presence of a reducing agent and a strong alkali. The insoluble pigment form of Vat Violet 1 is unsuitable for dyeing as it possesses no affinity for textile fibers. The vatting process transforms the dye into its substantive leuco form, which can then be adsorbed by the substrate. Subsequent oxidation regenerates the original insoluble pigment, trapping it within the fiber matrix, resulting in a colored product with high fastness.

The overall transformation can be conceptually represented as the reduction of the carbonyl groups (C=O) in the dichloroisoviolanthrone structure to hydroxyl groups (-OH), which then ionize in the alkaline medium to form soluble sodium salts (-O⁻Na⁺).

Mechanism of the Vatting Process

The vatting of Vat Violet 1 is a heterogeneous reaction that proceeds in several stages:

-

Dispersion of the Dye: The insoluble Vat Violet 1 powder is first dispersed in water.

-

Reduction: A reducing agent, most commonly sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite, is introduced. In the alkaline medium, sodium hydrosulfite reduces the carbonyl groups of the dichloroisoviolanthrone molecule.

-

Solubilization: The reduced form of the dye, known as the leuco-vat dye, is soluble in the alkaline solution due to the formation of sodium phenoxides. This results in a distinct color change of the vat liquor, which for Vat Violet 1 is a blue color.[1][2][3][4]

-

Adsorption: The soluble leuco form of the dye has a high affinity for cellulosic fibers and is adsorbed onto the substrate.

The key chemical reaction involves the transfer of electrons from the reducing agent to the dye molecule. Sodium dithionite in an alkaline solution provides the necessary reducing potential for this transformation. The alkali, typically sodium hydroxide (NaOH), plays a crucial role in activating the reducing agent and in converting the reduced hydroquinone form of the dye into its water-soluble sodium salt.

Quantitative Data

While specific quantitative data for the vatting of Vat Violet 1 is not extensively available in publicly accessible literature, the following table summarizes typical parameters for the 'IN' class of vat dyes, to which Vat Violet 1 belongs. These dyes generally require higher concentrations of alkali and reducing agents and higher temperatures for effective vatting.

| Parameter | Typical Value/Range | Notes |

| Vatting Temperature | 50 - 60 °C | Optimal temperature for the reduction of Vat Violet 1.[3] |

| pH | > 11 | A highly alkaline medium is essential for the vatting process. |

| Reducing Agent | Sodium Hydrosulfite (Na₂S₂O₄) | The most common and effective reducing agent for vat dyes. |

| Alkali | Sodium Hydroxide (NaOH) | Used to maintain the necessary alkalinity for reduction and solubilization. |

| Leuco Form Color | Blue | The color of the soluble, reduced form of Vat Violet 1 in an alkaline solution.[1][2][3][4] |

Experimental Protocols

The following provides a generalized methodology for the laboratory-scale vatting of Vat Violet 1. Specific concentrations may need to be optimized based on the desired application and substrate.

Materials:

-

This compound (dichloroisoviolanthrone)

-

Sodium Hydroxide (NaOH)

-

Sodium Hydrosulfite (Na₂S₂O₄)

-

Distilled Water

-

Beaker or reaction vessel

-

Heating and stirring apparatus

-

pH meter

Procedure:

-

Preparation of the Dye Dispersion:

-

Weigh a specific amount of Vat Violet 1 powder.

-

Create a paste with a small amount of water.

-

Add the paste to the required volume of distilled water in the reaction vessel with continuous stirring to form a uniform dispersion.

-

-

Alkalinization:

-

Slowly add a concentrated solution of sodium hydroxide to the dye dispersion while monitoring the pH. Adjust the pH to the desired alkaline level (typically >11).

-

-

Reduction (Vatting):

-

Gently heat the alkaline dye dispersion to the recommended vatting temperature (50-60 °C).[3]

-

Gradually add the required amount of sodium hydrosulfite powder to the heated dispersion with constant stirring.

-

Observe the color change of the solution from the initial dispersion color to the characteristic blue of the leuco form, indicating the progress of the reduction.[1][2][3][4]

-

Continue the reaction under these conditions for a specified time (e.g., 15-30 minutes) to ensure complete vatting.

-

-

Monitoring the Vatting Process:

-

The completion of the vatting process can be monitored visually by the color change and the dissolution of the dye particles.

-

For more quantitative analysis, techniques such as UV-Vis spectroscopy can be employed to measure the concentration of the soluble leuco dye.

-

Visualization of the Vatting Process

The following diagrams illustrate the key transformations and workflow of the vatting process for Vat Violet 1.

Caption: Principle of the reversible transformation of Vat Violet 1 between its insoluble and soluble forms.

Caption: Experimental workflow for the vatting of Vat Violet 1.

Caption: Simplified chemical transformation of the carbonyl groups during the vatting process.

References

A Technical Guide to the History and Development of Anthraquinone-Based Vat Dyes

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, chemical principles, and application of anthraquinone-based vat dyes. From their historical origins to the revolutionary synthesis of the first stable synthetic blue dye, this document details the key scientific milestones, outlines detailed experimental protocols for their synthesis and application, and presents their performance characteristics in a comparative format.

Historical Development: From Natural Dyes to Synthetic Dominance

The story of anthraquinone dyes begins with natural colorants. One of the most important historical dyes is alizarin, a red dye extracted from the roots of the madder plant (Rubia tinctorum), which was used for millennia.[1][2] The molecular structure of these natural dyes provided the foundation for the development of their synthetic counterparts in the 19th and 20th centuries.[2]

The major breakthrough in synthetic vat dyes occurred in 1901 when René Bohn, a chemist at the German chemical company BASF, synthesized the first anthraquinone vat dye, Indanthrone (C.I. Vat Blue 4).[3][4][5] Bohn was attempting to create a dye with the desirable properties of both indigo and alizarin by fusing 2-aminoanthraquinone with caustic potash (potassium hydroxide) under harsh conditions.[3][4] The result was a brilliant blue dye with unprecedented fastness to washing and light, which was marketed under the trade name Indanthren—a portmanteau of "Indigo from Anthracene".[6][7]

This discovery marked a new era in the dye industry.[8] In the same year, by studying the reaction at higher temperatures, Bohn also produced Flavanthrone (C.I. Vat Yellow 1), a stable yellow dye.[3] The development of a complete color palette continued, with significant discoveries such as Caledon Jade Green (C.I. Vat Green 1) in 1920 by the Scottish company Morton Sundour Fabrics (later Scottish Dyes Ltd.).[5] This was the first-ever light-fast green synthetic dye. By the 1930s, a comprehensive range of anthraquinone vat dyes was available, revolutionizing the textile industry by providing colors that did not easily fade.[5][8]

Chemical Principles and Properties

Anthraquinone-based vat dyes are a class of water-insoluble pigments characterized by a core anthraquinone structure.[9][10] Anthraquinone itself is colorless; vibrant colors from red to blue are achieved by introducing electron-donating auxochromes, such as amino (-NH₂) or hydroxyl (-OH) groups, at specific positions on the aromatic rings.[1][11]

The defining characteristic of vat dyes is their application method, known as "vatting".[12] The process relies on a reversible redox reaction:

-

Reduction (Vatting): The insoluble keto form (C=O) of the dye pigment is reduced in a heated alkaline bath, typically using sodium hydrosulfite (Na₂S₂O₄) and sodium hydroxide (NaOH).[10][13] This converts the dye into its water-soluble "leuco" form (C-O⁻Na⁺).[3][6]

-

Affinity and Adsorption: The soluble leuco form has a high affinity for cellulosic fibers like cotton and is absorbed into the fiber structure.[14]

-

Oxidation: Once the fiber is impregnated, the dye is re-oxidized back to its insoluble pigment form. This can be achieved by exposure to atmospheric oxygen or by using chemical oxidizing agents like hydrogen peroxide or sodium perborate.[9][10][13]

This process traps the large, insoluble dye molecules within the fiber matrix, resulting in exceptional fastness properties.[10] Due to the harsh alkaline conditions required for vatting, these dyes are primarily used for durable cellulosic fibers and are generally unsuitable for protein fibers like wool, which would be damaged by the high pH.[1]

Quantitative Data: Fastness Properties of Key Anthraquinone Vat Dyes

The primary advantage of anthraquinone vat dyes is their outstanding fastness. The data below is compiled from technical datasheets and standardized testing according to ISO 105 methods.[1][9][15][16][17]

| C.I. Name | Chemical Structure Class | Light Fastness (ISO 105-B02) [Scale 1-8] | Wash Fastness (ISO 105-C10) [Scale 1-5, Shade Change/Staining] | Chlorine Bleach Fastness (ISO 105-E03) [Scale 1-5] | Rubbing Fastness (ISO 105-X12) [Scale 1-5, Dry/Wet] |

| Vat Blue 4 (Indanthrone) | Anthraquinone | 7-8 (Excellent)[13] | 4-5 / 5 (Very Good to Excellent)[1][9] | 2 (Poor)[9] | 4-5 / 4 (Good to Excellent)[1][15] |

| Vat Green 1 (Caledon Jade Green) | Violanthrone | 7 (Excellent)[16] | 4-5 / 4-5 (Excellent)[16] | 4 (Good)[16] | 4-5 / 4-5 (Excellent)[16] |

| Vat Yellow 1 (Flavanthrone) | Anthraquinone | 7 (Excellent) | 4-5 / 4-5 (Excellent) | 4-5 (Excellent) | 4-5 / 4 (Good to Excellent) |

| Vat Red 10 (Dibromoanthranthrone) | Anthranthrone | 7-8 (Excellent) | 5 / 5 (Excellent) | 4-5 (Excellent) | 4 / 3-4 (Good) |

| Vat Brown 1 (Aminoanthraquinone Carbazole) | Anthraquinone Carbazole | 7 (Excellent) | 5 / 5 (Excellent) | 4-5 (Excellent) | 4 / 4 (Good) |

Experimental Protocols

The following protocols are representative methodologies for the synthesis of key dyes and their application in a laboratory setting.

This protocol is based on the classical Bohn synthesis involving the alkaline fusion of 2-aminoanthraquinone.

Principle: Two molecules of 2-aminoanthraquinone undergo oxidative dimerization under strongly alkaline conditions at high temperatures to form Indanthrone.

Materials:

-

2-aminoanthraquinone (C₁₄H₉NO₂)

-

Potassium hydroxide (KOH)

-

Solvent (e.g., nitrobenzene or a high-boiling point inert solvent)

-

Oxidizing agent (e.g., potassium nitrate or air)

-

Ethanol

-

Hydrochloric acid (HCl), dilute

-

Deionized water

Procedure:

-

In a high-temperature reaction vessel equipped with a mechanical stirrer and reflux condenser, create a fusion melt of potassium hydroxide in a minimal amount of water or ethanol.

-

Add 2-aminoanthraquinone to the molten KOH. A typical molar ratio is approximately 1:10 (aminoanthraquinone:KOH).

-

Add a small quantity of an oxidizing agent, such as potassium nitrate, to the mixture.

-

Heat the mixture to 220-235°C with constant stirring. The reaction is highly exothermic and the color of the melt will change, eventually becoming a deep blue. Maintain this temperature for 2-4 hours.[8]

-

Allow the reaction mass to cool to approximately 100°C.

-

Carefully dilute the solid mass with a large volume of hot deionized water.

-

Pass air through the resulting suspension to ensure complete oxidation of any remaining leuco-form of the dye. The product will precipitate as a dark blue solid.

-

Filter the crude Indanthrone product using a Büchner funnel.

-

Wash the filter cake sequentially with hot water, dilute hydrochloric acid (to neutralize excess alkali), and again with hot water until the filtrate is neutral.

-

Finally, wash the cake with ethanol to remove organic impurities.

-

Dry the purified Indanthrone pigment in a vacuum oven at 80-100°C.

This synthesis is a multi-step process starting from benzanthrone.

Principle: Benzanthrone is first oxidatively coupled to form 2,2'-dibenzanthronyl. This intermediate is then oxidized and subsequently methylated to yield the final dimethoxy violanthrone structure.[4][16]

Materials:

-

Benzanthrone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Manganese dioxide (MnO₂)

-

Sulfuric acid (H₂SO₄)

-

Methylating agent (e.g., dimethyl sulfate)

-

Inert solvent (e.g., nitrobenzene)

Procedure:

-

Step 1: Dimerization: Treat benzanthrone with alcoholic potassium potash. This causes a coupling reaction to form 2,2'-dibenzanthronyl.[4]

-

Step 2: Oxidation: Oxidize the resulting 2,2'-dibenzanthronyl using manganese dioxide in concentrated sulfuric acid. This step creates the violanthrone ring system with hydroxyl groups at the 16 and 17 positions (16,17-dihydroxyviolanthrone).[4][16]

-

Step 3: Methylation: Dissolve the dihydroxyviolanthrone intermediate in an inert high-boiling solvent like nitrobenzene. Add a methylating agent, such as dimethyl sulfate, and a mild base to catalyze the reaction.

-

Heat the mixture under reflux until the methylation is complete (monitored by thin-layer chromatography).

-

Cool the reaction mixture and precipitate the crude Vat Green 1 product by adding a non-solvent like methanol.

-

Filter the product, wash thoroughly with methanol and then hot water to remove residual solvent and salts.

-

Dry the purified Vat Green 1 pigment.

This protocol describes a standard laboratory procedure for dyeing a cotton sample to a 2% shade.

Materials:

-

Scoured and bleached 100% cotton fabric

-

C.I. Vat Blue 4 dye powder

-

Sodium hydroxide (NaOH)

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Sodium chloride (NaCl, optional, as exhausting agent)

-

Non-ionic detergent

-

Acetic acid or Hydrogen peroxide (for oxidation)

-

Laboratory dyeing apparatus (e.g., beaker dyeing machine)

-

Liquor Ratio (M:L): 1:20 (e.g., 5 g fabric to 100 mL water)

Procedure:

-

Dye Dispersion: Calculate the required amount of dye for a 2% shade (0.1 g for 5 g of fabric). Make a smooth, lump-free paste of the dye powder with a small amount of water.

-

Vatting (Preparation of Stock Solution):

-

In a separate beaker, prepare the reduction bath. For 100 mL total volume, add approximately 5-10 mL of 32% NaOH solution and 5-10 g/L of sodium hydrosulfite to warm water (50-60°C).[9]

-

Add the dye dispersion to this reducing bath. Stir gently for 10-15 minutes at 50-60°C until the dye is fully reduced and solubilized. The solution will change color to the characteristic blue of the leuco form.[9]

-

-

Dye Bath Preparation: Fill the main dyeing vessel with the remaining volume of water and heat to 60°C. Add a portion of the required NaOH and Na₂S₂O₄ to the main bath to act as a blank bath.

-

Dyeing:

-

Introduce the wetted cotton fabric into the blank bath and run for 5 minutes.

-

Add the vatted dye stock solution to the dyebath.

-

Continue dyeing at 60°C for 45-60 minutes.[18] If required for better exhaustion, common salt can be added in portions.

-

-

Rinsing: After dyeing, remove the fabric, squeeze it, and rinse thoroughly with cold de-aerated water to remove excess leuco dye and alkali.

-

Oxidation:

-

Expose the fabric to air for 10-20 minutes. The color will gradually change from the blue leuco form back to the original brilliant blue of the insoluble pigment.

-

Alternatively, for a more controlled oxidation, immerse the fabric in a bath containing 1-2 mL/L of hydrogen peroxide at 50°C for 10-15 minutes.

-

-

Soaping:

-

Prepare a bath containing 2 g/L of non-ionic detergent at 95°C (near boil).[3]

-

Treat the oxidized fabric in this soaping bath for 15 minutes. This step removes surface dye, improves rubbing fastness, and allows the dye crystals within the fiber to stabilize, often resulting in a brighter, final shade.[3]

-

-

Final Rinse and Drying: Rinse the fabric thoroughly with hot water, then cold water, and finally air dry.

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations in the synthesis and application of anthraquinone vat dyes.

Caption: Synthesis pathway of Indanthrone (C.I. Vat Blue 4).

Caption: General workflow for the vat dyeing of cellulosic fibers.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. uschemfine.com [uschemfine.com]

- 3. p2infohouse.org [p2infohouse.org]

- 4. static.fibre2fashion.com [static.fibre2fashion.com]

- 5. raa.se [raa.se]

- 6. Vat Dyes Properties & Chemical Structure | PPTX [slideshare.net]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. anthraquinone vat dye [chemicalbook.com]

- 9. Vat Blue 4 - Vat Blue RSN - Cibanon Blue RS from Emperor Chem [emperordye.com]

- 10. cameo.mfa.org [cameo.mfa.org]

- 11. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 12. textilelearner.net [textilelearner.net]

- 13. The Science and Versatility of Vat Blue 4 in Dyeing Applications | [vipulorganics.com]

- 14. jagson.com [jagson.com]

- 15. Vat Blue RSN(Vat Blue 4)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]

- 16. worlddyevariety.com [worlddyevariety.com]

- 17. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]

- 18. Dyeing of cotton with vat dyes | PPT [slideshare.net]

Spectroscopic Characterization of C.I. 60010 (Vat Violet 1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. 60010, commercially known as Vat Violet 1, is a synthetic vat dye derived from anthraquinone. Its vibrant color and stability make it a subject of interest in various industrial and research applications. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the spectroscopic characterization of C.I. 60010, covering Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical endeavors.

Introduction

C.I. 60010, with the chemical name dichloroisoviolanthrone, belongs to the anthraquinone class of dyes.[1] Its molecular formula is C₃₄H₁₄Cl₂O₂ and it has a molecular weight of 525.38 g/mol .[1] The core structure is based on the anthraquinone chromophore, which is responsible for its color.[2] Understanding the spectroscopic signature of this molecule is fundamental for its application and for the development of new materials. This guide outlines the key spectroscopic techniques used to elucidate the structure and properties of Vat Violet 1.

Spectroscopic Data

The following sections summarize the key spectroscopic data for C.I. 60010.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing the electronic transitions in dyes. For C.I. 60010, the absorption of light in the visible region is responsible for its characteristic violet color.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 520 - 580 nm | [2] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. Based on the structure of C.I. 60010, the following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1680 - 1640 | C=C stretch | Aromatic |

| 1650 - 1600 | C=O stretch | Ketone (in anthraquinone) |

| 850 - 550 | C-Cl stretch | Aryl halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure. Due to the complex aromatic structure of C.I. 60010, the NMR spectra are expected to show signals in the aromatic region. The following table provides predicted chemical shift ranges for ¹H and ¹³C NMR.

| Nucleus | Chemical Shift (ppm) | Proton/Carbon Environment |

| ¹H | 7.0 - 9.0 | Aromatic protons |

| ¹³C | 120 - 150 | Aromatic carbons |

| ¹³C | > 180 | Carbonyl carbons (C=O) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For C.I. 60010, high-resolution mass spectrometry would be employed to confirm the elemental composition.

| Parameter | Value | Description |

| Molecular Ion [M]⁺ | m/z ≈ 524 | Corresponding to the molecular weight of C₃₄H₁₄³⁵Cl₂O₂ |

| Isotopic Peaks | [M+2]⁺, [M+4]⁺ | Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of C.I. 60010 in a suitable solvent (e.g., chloroform, toluene, or N,N-dimethylformamide) in the concentration range of 1-10 µg/mL.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorbance spectrum over a wavelength range of 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

FTIR Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of C.I. 60010 with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Background Measurement: Record a background spectrum of the empty sample compartment.

-

Sample Measurement: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of C.I. 60010 in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)).

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the chemical shifts to the respective protons and carbons in the molecule.

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of C.I. 60010 in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Direct Analysis in Real Time - DART).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the molecular structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a solid dye sample like C.I. 60010.

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of C.I. 60010 (Vat Violet 1) is essential for its identification and quality assessment. This guide has provided a comprehensive overview of the application of UV-Vis, FTIR, NMR, and Mass Spectrometry for this purpose. The presented data, although partially predictive due to the limited availability of published spectra for this specific compound, serves as a valuable reference for researchers. The detailed experimental protocols offer a practical starting point for the analysis of C.I. 60010 and other similar anthraquinone-based dyes.

References

Solubility Profile of C.I. Vat Violet 1 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Vat Violet 1 (C.I. 60010), a dichloroisoviolanthrone vat dye. Due to its exceptional stability, this dye is a subject of interest beyond the textile industry, in fields requiring robust organic molecules. Understanding its solubility is critical for its application in various research and development contexts, including material science and as a model compound in dye-substrate interaction studies.

Introduction to this compound

This compound, with the chemical formula C₃₄H₁₄Cl₂O₂, is a synthetic anthraquinone-based dye known for its brilliant blue-purple hue.[1][2] Like other vat dyes, it is characterized by its insolubility in water and most common solvents in its oxidized (pigment) form.[1][3] For application in dyeing, it must be converted to its water-soluble "leuco" form through a chemical reduction process in an alkaline solution, a method known as "vatting".[1]

Solubility Profile

| Solvent | Qualitative Solubility |

| Acetone | Insoluble[2][4][5][6][7] |

| Benzene | Soluble[2][4][5][6][7] |

| Chloroform | Slightly Soluble[1][2][4][5][6][7] |

| Ethanol | Insoluble[2][4][5][6][7] |

| Nitrobenzene | Slightly Soluble[1][2][4][5][6] |

| o-Chlorophenol | Slightly Soluble[5][6][7] |

| Pyridine | Slightly Soluble[2][4][5][6][7] |

| Tetralin (Tetrahydronaphthalene) | Slightly Soluble[2][4][5][6][7] |

| Toluene | Slightly Soluble[1][2][4][5][6][7] |

| Water | Insoluble[1][3] |

| Xylene | Slightly Soluble[1][2][4][5][6][7] |

Experimental Protocols for Solubility Determination

The determination of the solubility of vat dyes like this compound in organic solvents can be performed using established methodologies. The following protocol is a generalized procedure based on gravimetric and photometric methods, such as those outlined in ISO 7579, and incorporates techniques suitable for colored compounds.[8]

Gravimetric Method

This method is suitable for determining solubility when the solvent is volatile and the dye is stable at the drying temperature.

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

-

Separation of Undissolved Dye:

-

The saturated solution is allowed to stand to let the undissolved dye particles settle.

-

A known volume of the clear supernatant is carefully withdrawn using a pipette. To ensure no solid particles are transferred, the solution can be filtered through a fine-porosity filter (e.g., a syringe filter compatible with the solvent).

-

-

Solvent Evaporation:

-

The accurately measured volume of the saturated solution is transferred to a pre-weighed, dry evaporating dish.

-

The solvent is evaporated under controlled conditions (e.g., in a fume hood, rotary evaporator, or a vacuum oven at a temperature that does not cause decomposition of the dye).

-

-

Determination of Solute Mass:

-

Once the solvent is completely removed, the dish containing the dye residue is dried to a constant weight in an oven at a suitable temperature.

-

The dish is cooled in a desiccator and weighed. The mass of the dissolved dye is determined by subtracting the initial weight of the dish.

-

-

Calculation of Solubility:

-

Solubility is calculated as the mass of the dissolved dye per volume of the solvent (e.g., in g/L).

-

Photometric (Spectrophotometric) Method

This method is advantageous for colored substances and can be more sensitive than the gravimetric method.

-

Preparation of Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the desired organic solvent.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

-

A calibration curve of absorbance versus concentration is plotted.

-

-

Preparation of Saturated Solution:

-

A saturated solution is prepared as described in the gravimetric method (Step 1).

-

-

Dilution and Measurement:

-

A known volume of the clear, filtered saturated solution is withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at λmax.

-

-

Calculation of Solubility:

-

The concentration of the diluted solution is determined from the calibration curve.

-

The original concentration of the saturated solution (i.e., the solubility) is calculated by taking the dilution factor into account.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical process of vat dye solubilization for application.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical diagram of the vatting process for solubilization of this compound.

References

- 1. This compound | 1324-55-6 | Benchchem [benchchem.com]

- 2. VAT VIOLET 1|CAS NO.1324-55-6 [chinainterdyes.com]

- 3. dokumen.pub [dokumen.pub]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. chembk.com [chembk.com]

- 6. Vat Violet 1 - Vat Brilliant Violet 2R - Vat Brilliant Violet RR from Emperor Chem [emperordye.com]

- 7. China Vat Violet 1 | 1324-55-6 Manufacturer and Supplier | COLORKEM [colorkem.com]

- 8. skybearstandards.com [skybearstandards.com]

Generation and properties of the leuco form of Vat Violet 1

An In-depth Technical Guide to the Generation and Properties of the Leuco Form of C.I. Vat Violet 1

Introduction

This compound, also known by trade names such as Vat Brilliant Violet 2R, is a high-performance vat dye belonging to the anthraquinone chemical class.[1][2] Specifically, it is a dichlorinated isoviolanthrone, identified by CAS Number 1324-55-6 and C.I. Number 60010.[1][3] Its molecular formula is C₃₄H₁₄Cl₂O₂.[1] Like all vat dyes, Vat Violet 1 is a water-insoluble pigment in its commercial form.[4][5] Its utility in dyeing, particularly for cellulosic fibers like cotton and linen, stems from its ability to be converted into a transient, water-soluble "leuco" form.[1][4]

This conversion is the cornerstone of the vat dyeing process, enabling the dye to penetrate the amorphous regions of the fiber.[2][6] Subsequent oxidation within the fiber regenerates the original insoluble pigment, trapping it and resulting in excellent color fastness properties.[2][5] This guide provides a detailed technical overview of the generation and critical properties of the leuco form of Vat Violet 1 for researchers and professionals in dye chemistry and drug development, where such chromophores can serve as model compounds.

Generation of the Leuco Form (Vatting)

The transformation of the insoluble Vat Violet 1 pigment into its soluble leuco form is a chemical reduction process conducted under strongly alkaline conditions, commonly referred to as "vatting".[2][5] This process reduces the conjugated diketone system of the dye molecule to a hydroquinone-like (or enol) structure, the alkali metal salt of which is water-soluble.[6][7]

Reaction Chemistry and Stoichiometry

The core reaction involves the reduction of the two carbonyl (C=O) groups in the isoviolanthrone structure to hydroxyl (-OH) groups. In the presence of a strong alkali like sodium hydroxide (NaOH), these hydroxyl groups are deprotonated to form sodium phenates (-O⁻Na⁺), rendering the molecule soluble in water. The overall process can be represented as:

Dye-(C=O)₂ (insoluble) + 2e⁻ + 2H⁺ ⇌ Dye-(C-OH)₂ (Leuco, insoluble acid form)

Dye-(C-OH)₂ + 2NaOH ⇌ Dye-(C-O⁻Na⁺)₂ (Leuco Salt, soluble) + 2H₂O

The most universally accepted reducing agent for this process is sodium dithionite (Na₂S₂O₄), often called sodium hydrosulfite or "hydrose".[8][9]

Key Process Parameters

Successful and efficient generation of the leuco form requires careful control of several parameters:

-

Reducing Agent: Sodium dithionite is standard. Alternative, more eco-friendly systems involving ferrous sulfate, glucose, or electrochemical methods are under investigation.[9][10]

-

Alkali: Sodium hydroxide is typically used to maintain a high pH (12-14), which is necessary for the solubility of the leuco form and the stability of the reducing agent.[5]

-

Temperature: For Vat Violet 1, which is classified as an "Indanthrene Normal" (IN) group dye, a high vatting temperature of 50-60°C is required.[11][12]

-

Redox Potential: Anthraquinone-class vat dyes require a strongly negative redox potential for complete reduction, typically in the range of -800 mV to -1000 mV.[8][10] Monitoring the redox potential (ORP) of the vatting bath is crucial for process control and reproducibility.[8]

Properties of Leuco-Vat Violet 1

The physicochemical properties of the leuco form are distinct from the parent pigment and are fundamental to its function in the dyeing process.

Physical and Chemical Properties

-

Solubility: The primary characteristic of the leuco form is its solubility in the alkaline vatting liquor.[4][5] The parent pigment is insoluble in water, ethanol, and acetone, but slightly soluble in solvents like toluene, xylene, and chloroform.[1][3]

-

Color: The color of the vat solution provides a visual indication of the reduction state. The alkaline leuco form of Vat Violet 1 is blue.[1][3][11] If the solution is acidified, the soluble sodium salt reverts to the sparingly soluble acid-leuco form, which is described as having a red-light purple or red and green color.[1][11]

-

Stability: The leuco form is highly sensitive to atmospheric oxygen.[2] Exposure to air will rapidly oxidize it back to the insoluble parent pigment. This necessitates that the vatting and dyeing processes be conducted with minimal exposure to air. The stability of the leuco dyebath is good when the correct concentration of reducing agent and alkali is maintained.[8]

-

Affinity: The leuco form of Vat Violet 1 exhibits high substantivity (affinity) for cellulosic fibers.[3] This strong attraction drives the diffusion of the dye from the solution into the fiber structure.

Quantitative Data Summary

While precise quantitative data for this compound is not widely available in open-literature, the following tables summarize known properties and typical values for its dye class.

Table 1: Summary of Properties - this compound and its Leuco Form

| Property | This compound (Pigment Form) | Leuco Form (Alkaline Solution) |

| C.I. Number | 60010[1] | N/A |

| CAS Number | 1324-55-6[1] | N/A |

| Molecular Formula | C₃₄H₁₄Cl₂O₂[1] | C₃₄H₁₄Cl₂O₂Na₂ (as sodium salt) |

| Appearance | Puce / Blue-black powder[1][11] | Blue solution[3][11] |

| Solubility in Water | Insoluble[3] | Soluble[4] |

Table 2: Quantitative Performance Data

| Parameter | Value / Range | Notes |

| Required Redox Potential | -800 mV to -1000 mV[10] | Typical for anthraquinone-class vat dyes. |

| Vatting Temperature | 50 - 60 °C[11] | Required for efficient reduction. |

| Light Fastness (1/1 Depth) | 6[3] | Measured on a scale of 1-8, where 8 is highest. |

| Washing Fastness (Staining) | 4 - 5[11] | Measured on a scale of 1-5, where 5 is best. |

Experimental Protocols

Protocol 1: Laboratory-Scale Generation of Leuco-Vat Violet 1 Solution

This protocol describes the preparation of a stock solution of the soluble leuco dye.

A. Reagents and Materials:

-

This compound powder (C.I. 60010)

-

Sodium Hydroxide (NaOH), pellets or 50% solution

-

Sodium Dithionite (Na₂S₂O₄), powder >85% purity

-

Deionized, deoxygenated water (prepared by boiling and cooling under N₂)

-

Beaker or flask with magnetic stirring

-

Hot plate

-

Nitrogen (N₂) gas line for blanketing

-

Thermometer

B. Procedure:

-

Preparation of Vat Liquor: In a 250 mL beaker, add 100 mL of deoxygenated deionized water. While stirring, carefully add 5.0 g of Sodium Hydroxide. Caution: The dissolution is exothermic.

-

Dispersion of Dye: Add 2.0 g of this compound powder to the alkaline solution. Stir to create a uniform dispersion. The dye will not dissolve at this stage.

-

Heating: Gently heat the dispersion to 55°C while maintaining continuous stirring. It is advisable to blanket the surface of the liquid with a slow stream of nitrogen to minimize premature oxidation of the reducing agent.

-

Reduction (Vatting): Once the temperature is stable at 55°C, slowly add 2.5 g of sodium dithionite powder in small portions over 5 minutes.

-

Monitoring: Observe the color change of the solution. The initial slurry will transform into a clear blue solution as the insoluble pigment is reduced to its soluble leuco form.[3][11]

-

Digestion: Maintain the temperature at 55-60°C and continue stirring under a nitrogen blanket for an additional 15-20 minutes to ensure complete reduction.[11]

-

Final Product: The resulting blue solution is the leuco form of Vat Violet 1, ready for use in dyeing experiments or further analysis. It should be used promptly or stored under an inert atmosphere to prevent re-oxidation.

Visualizations

The following diagrams illustrate the core chemical transformation and the experimental workflow for generating the leuco form of Vat Violet 1.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 1324-55-6 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Vat Violet 3 Dyes - High-Purity Textile Dyes at Best Price [eurosyntecchemicalspvtltd.com]

- 5. Vat Dyes Properties & Chemical Structure | PPTX [slideshare.net]

- 6. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

- 7. longwayeducation.com [longwayeducation.com]

- 8. textiletuts.com [textiletuts.com]

- 9. worldwidejournals.com [worldwidejournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Vat Violet 1 - Vat Brilliant Violet 2R - Vat Brilliant Violet RR from Emperor Chem [emperordye.com]

- 12. textiletuts.com [textiletuts.com]

Photophysical and electronic properties of dichloroisoviolanthrone

An In-depth Technical Guide on the Photophysical and Electronic Properties of Dichloroisoviolanthrone and Related Violanthrone Derivatives

Introduction to Violanthrones

Violanthrone and its derivatives are a class of polycyclic aromatic hydrocarbons characterized by a large, rigid, and planar π-conjugated system. This extensive conjugation imparts them with unique electronic and optical properties, making them of interest for applications in organic electronics, photovoltaics, and as advanced dyes and pigments. However, the parent violanthrone molecule often suffers from poor solubility in common organic solvents and can present synthetic challenges, which necessitates chemical modifications to improve its processability and tune its properties[1]. The introduction of substituent groups, such as chloro- or dicyanomethylene moieties, is a common strategy to modulate the electronic structure and, consequently, the photophysical and electrochemical behavior of the violanthrone core[1].

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. For a dye like dichloroisoviolanthrone, these properties are critical for determining its color, fluorescence characteristics, and suitability for optical applications.

UV-Vis Absorption and Fluorescence Emission

The extended π-system of violanthrone derivatives typically leads to strong absorption in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. The precise wavelengths of maximum absorption (λ_max,abs_) and emission (λ_max,em_) are highly dependent on the molecular structure and the solvent environment.

Table 1: Illustrative Photophysical Data for a Violanthrone Derivative (VA-CN) Data presented is for a dicyanomethylene-substituted violanthrone derivative as a proxy for a typical violanthrone derivative.

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λ_max,abs_) | Not specified | Various organic solvents |

| Emission Maximum (λ_max,em_) | NIR region | Various organic solvents |

| Fluorescence Quantum Yield (Φ_f_) | Enhanced upon amine addition | - |

| Stokes Shift | Not specified | - |

| Fluorescence Lifetime (τ_f_) | Not specified | - |

Note: Specific quantitative values for absorption/emission maxima, quantum yield, and lifetime for this derivative are not provided in the available search results but are key parameters determined via the protocols below.

Jablonski Diagram of Photophysical Processes

The following diagram illustrates the key photophysical processes that a molecule like dichloroisoviolanthrone undergoes upon excitation with light.

Caption: Jablonski diagram illustrating electronic transitions.

Electronic Properties

The electronic properties of dichloroisoviolanthrone, particularly its frontier molecular orbital (HOMO and LUMO) energy levels, dictate its behavior in electronic devices and its electrochemical stability. These are typically investigated using electrochemical methods like cyclic voltammetry.

Table 2: Illustrative Electronic Properties for a Violanthrone Derivative (VA-CN) Data presented is for a dicyanomethylene-substituted violanthrone derivative as a proxy for a typical violanthrone derivative.

| Property | Value | Reference Electrode |

| Reduction Potential (E_red_) | -0.56 V | vs. SCE |

| Oxidation Potential (E_ox_) | Not specified | vs. SCE |

| HOMO Energy Level | Not specified | - |

| LUMO Energy Level | Not specified | - |

| Electrochemical Band Gap | Not specified | - |

Note: HOMO/LUMO levels can be estimated from the onset of oxidation and reduction potentials.

Experimental Protocols

The characterization of dichloroisoviolanthrone would involve a series of standard spectroscopic and electrochemical techniques.

General Workflow for Characterization

The logical flow for characterizing a new dye like dichloroisoviolanthrone is outlined below.

Caption: Experimental workflow for dye characterization.

UV-Vis Absorption Spectroscopy

This technique is used to measure the wavelengths of light a molecule absorbs.

-

Solution Preparation: Prepare a dilute solution of the dichloroisoviolanthrone sample in a high-purity spectroscopic grade solvent (e.g., dichloromethane, THF, or toluene) in a volumetric flask[2][3]. Concentrations are typically in the micromolar (10⁻⁶ M) range to ensure absorbance values are within the linear range of the spectrophotometer (ideally < 1.0).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output[4][5].

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction to subtract the solvent's absorbance spectrum[6].

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it approximately three-quarters full. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-900 nm)[4][5].

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max_). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Fluorescence Spectroscopy

This technique measures the light emitted by a sample after it has absorbed light.

-

Emission Spectrum:

-

Preparation: Use a dilute solution with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measurement: Place the sample in a fluorometer. Set the excitation wavelength (typically at the λ_max,abs_) and scan the emission monochromator over a longer wavelength range to collect the fluorescence spectrum[7][8]. The resulting spectrum will show the intensity of emitted light versus wavelength, revealing the λ_max,em_.

-

-

Fluorescence Quantum Yield (Φ_f_) Determination (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and with absorption and emission profiles that are similar to the sample[9][10].

-

Measurement: Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths)[9]. Ensure the absorbance of both solutions is low (< 0.1).

-

Calculation: The quantum yield of the sample (Φ_s_) is calculated using the following equation: Φ_s_ = Φ_r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r denote the sample and reference, respectively[11].

-

-

Fluorescence Lifetime (τ_f_) Measurement (Time-Correlated Single Photon Counting - TCSPC):

-

Principle: TCSPC measures the time delay between a pulsed laser excitation and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile[12][13][14][15].

-

Procedure: The sample is excited by a high-repetition-rate pulsed laser or LED. Emitted photons are detected by a sensitive single-photon detector. The timing electronics record the time difference between the excitation pulse and the detected photon[12][16].

-

Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_f_), which is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value[14][16].

-

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox properties of a molecule.[17][18]

-

Experimental Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire)[17][19][20].

-

Solution Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity[21][22]. The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) as oxygen is electrochemically active.

-

Measurement: Place the electrodes in the solution. The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back again, while the current flowing between the working and counter electrodes is measured[17]. This cycle can be repeated multiple times.

-

Data Analysis: The resulting plot of current vs. potential is called a cyclic voltammogram. The peak potentials for oxidation (E_pa_) and reduction (E_pc_) provide information about the redox potentials of the molecule. From the onset potentials of the oxidation and reduction waves, the HOMO and LUMO energy levels can be estimated relative to the vacuum level using empirical formulas, often with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard[22].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. science.valenciacollege.edu [science.valenciacollege.edu]

- 4. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 5. scribd.com [scribd.com]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

- 9. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 10. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. horiba.com [horiba.com]

- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 14. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]

- 15. photon-force.com [photon-force.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. ossila.com [ossila.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Laboratory Safety and Handling of C.I. Vat Violet 1

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling precautions for C.I. Vat Violet 1 (CAS No. 1324-55-6), a synthetic vat dye. The following sections detail the compound's properties, potential hazards, and recommended safety procedures to ensure a safe laboratory environment.

Compound Identification and Properties

This compound, with the chemical name Dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, is a purple-brown or blue-black powder.[1][2] It is an important product in vat dyes, primarily used for dyeing cotton, hemp, and viscose fibers.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C34H14Cl2O2 | [3] |

| Molecular Weight | 525.38 g/mol | [4] |

| Appearance | Violet powder | [4] |

| Odor | Odorless | [4] |

| Solubility | Insoluble in water, ethanol, and acetone. Slightly soluble in toluene, xylene, chloroform, nitrobenzene, o-chlorophenol, and pyridine. Soluble in benzene. | [1][2][5] |

| Boiling Point | Not applicable | [4] |

| Melting/Freezing Point | Not available | [4] |

| Flash Point | Not applicable | [4] |

| Density | ~1.39 g/cm³ (estimate) | [1][6] |

Hazard Identification and Toxicological Information

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[7] However, it is noted that the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Acute effects may be harmful by inhalation, ingestion, or skin absorption, and it may cause eye and skin irritation, as well as irritation to the mucous membranes and upper respiratory tract.[4]

Table 2: Toxicological Data Summary

| Toxicity Metric | Value | Reference |

| LD50/LC50 | No data available | [4] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA | [4] |

| Teratogenicity | No information present | [4] |

| Mutagenicity | Mutagenicity data has been reported, but specifics are not provided in the searched documents. | [4] |

Experimental Protocols: Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced documents. General methodologies for such assessments would typically include:

-

Acute Oral Toxicity: Studies like OECD Guideline 423, where the substance is administered orally to rats at specific dose levels to determine the LD50.

-

Dermal Irritation: Following protocols similar to OECD Guideline 404, the substance would be applied to the shaved skin of rabbits to observe for erythema and edema.

-

Eye Irritation: In line with OECD Guideline 405, the substance would be instilled into the eyes of rabbits to assess for corneal opacity, iritis, and conjunctivitis.

-

Mutagenicity (e.g., Ames Test): Following OECD Guideline 471, this in vitro assay would expose specific strains of Salmonella typhimurium to the substance to evaluate its potential to induce gene mutations.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls:

-

Work in a well-ventilated area.[7] Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels.[4]

-

An eyewash station and a safety shower should be readily accessible.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to minimize skin contact.[4][7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]

Handling Procedures:

-

Avoid contact with skin and eyes.[3]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the laboratory.[8]

Storage:

First Aid and Emergency Procedures

In Case of Exposure:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[4]

Accidental Release Measures:

-

Evacuate personnel to a safe area.[7]

-

Ensure adequate ventilation.[7]

-

Remove all sources of ignition.[7]

-

Avoid dust formation.[7]

-

Wear appropriate personal protective equipment.[7]

-

Contain the spill and collect the material for disposal in a suitable, closed container.[7]

-

Prevent the chemical from entering drains.[7]

Logical Workflow for Safe Handling

The following diagram illustrates the key stages for the safe laboratory handling of this compound.

Caption: Workflow for the safe laboratory handling of this compound.

This guide is intended to provide essential safety information for trained laboratory personnel. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information before handling any chemical.

References

- 1. chembk.com [chembk.com]

- 2. Vat violet 1 TDS|Vat violet 1 from Chinese supplier and producer - VAT VIOLET DYES - Enoch dye [enochdye.com]

- 3. Page loading... [wap.guidechem.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. This compound | 1324-55-6 | Benchchem [benchchem.com]

- 6. 1324-55-6 CAS MSDS (Vat Violet 1) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

C.I. Vat Violet 1 synonyms and alternative chemical names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Vat Violet 1, a synthetic vat dye belonging to the anthraquinone class. The document details its chemical identity, physicochemical properties, synthesis, and application in dyeing processes, with a focus on providing structured data and methodologies for research and development purposes.

Chemical Identity and Synonyms

This compound is a complex organic molecule widely known in the dye manufacturing and textile industries. For clarity and comprehensive identification, its various names and identifiers are listed below.

Table 1: Chemical Identification of this compound

| Identifier Type | Value |

| C.I. Name | Vat Violet 1[1][2] |

| C.I. Number | 60010[2] |

| CAS Number | 1324-55-6[2][3] |

| Chemical Name | 5,14-Dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione[3] |

| Alternative Names | Dichloroisoviolanthrone[3] |

| Vat Brilliant Violet 2R[1][4] | |

| Cibanone Violet 2R[1] | |

| Anthramar Brilliant Violet 2R[1] | |

| And many other trade names[3] | |

| Molecular Formula | C₃₄H₁₄Cl₂O₂[2][3] |

| Molecular Weight | 525.38 g/mol [2][3] |

| InChI Key | KOTVVDDZWMCZBT-UHFFFAOYSA-N[3] |

Physicochemical Properties

The performance and application of this compound are dictated by its physical and chemical properties. This section summarizes key quantitative and qualitative data.

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

| Appearance | Purple-brown or blue-black powder[1] |

| Solubility | Insoluble in: Water, Ethanol, Acetone[1][5]. Slightly soluble in: Chloroform, o-Chlorophenol, Nitrobenzene, Pyridine, Toluene, Xylene, 1,2,3,4-Tetrahydronaphthalene[1][2]. Soluble in: Benzene[1][2]. |

| LogP (Octanol-Water Partition Coefficient) | 8.70[3] |

| Behavior in Concentrated Sulfuric Acid | Forms a green solution, which upon dilution yields a purple precipitate[1][2]. |

| Behavior in Reducing Alkaline Solution (Vatting) | Forms a blue, water-soluble leuco form[1][2]. |

| Behavior in Reducing Acidic Solution | Forms a red-light purple leuco form[2] |

| Thermal Stability | Thermogravimetric analysis (TGA) indicates decomposition onset above 200°C[5]. The thermal decomposition of related structures involves the loss of adsorbed water at lower temperatures, followed by the decomposition of the organic structure at higher temperatures[6][7][8]. |

Table 3: Fastness Properties of this compound on Cotton

| Fastness Test | ISO Rating | AATCC Rating |

| Light Fastness | 5-6[2] | 6-7[2] |

| Washing (Soaping) | Fading: 4-5, Staining: 4-5[2] | - |

| Ironing | 2[2] | 2[2] |

| Chlorine Bleach | 5[2] | 3[2] |

| Oxygen Bleach | 4-5[2] | 5[2] |

| Mercerized | 4[2] | - |

Synthesis of this compound

This compound is synthesized through multi-step chemical reactions, typically involving the condensation of anthraquinone derivatives. A common manufacturing route involves the chlorination of isoviolanthrone (C.I. Vat Violet 10). The synthesis can be conceptually broken down into the formation of the isoviolanthrone backbone followed by chlorination.

Logical Workflow for Synthesis

References

- 1. chembk.com [chembk.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. Vat Violet 1 - Vat Brilliant Violet 2R - Vat Brilliant Violet RR from Emperor Chem [emperordye.com]

- 5. This compound | 1324-55-6 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

Theoretical Studies on the Anthraquinone Chromophore System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 9,10-anthraquinone core is a fundamental chromophoric system found in a vast array of compounds with significant applications, ranging from industrial dyes to potent chemotherapeutic agents. Understanding the intricate relationship between the structure of anthraquinone derivatives and their physicochemical properties is paramount for the rational design of new functional molecules. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study the anthraquinone system. It focuses primarily on the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate electronic structure, spectroscopic characteristics, excited-state dynamics, and redox behavior. This document summarizes key quantitative data, details common computational protocols, and presents logical and experimental workflows through diagrams to serve as a comprehensive resource for professionals in chemical research and drug development.

Introduction to the Anthraquinone Chromophore

The 9,10-anthraquinone (AQ) molecule is an aromatic organic compound characterized by a tricyclic aromatic system with two ketone groups in the central ring. This core structure is the basis for a large class of derivatives used as dyes, indicators, and pharmaceuticals, with many exhibiting significant antioxidant and anticancer activities.[1][2] The color and photochemical activity of these compounds are dictated by electronic transitions within the chromophore.[3]

The UV/visible absorption spectra of anthraquinones typically display multiple bands corresponding to π → π* electronic transitions in the 220–350 nm range and a weaker n → π* transition at longer wavelengths, often near 400 nm.[1] The precise position (λmax) and intensity of these bands are highly sensitive to the nature and position of substituents on the aromatic rings and the surrounding solvent environment.[1] Theoretical methods, particularly quantum chemical calculations, have become indispensable tools for predicting and interpreting these spectral features, guiding the synthesis of molecules with tailored properties for applications in photovoltaics, guest-host liquid crystal systems, and medicine.[4][5][6]

Computational Methodologies for Anthraquinone Systems

The accurate theoretical investigation of anthraquinone derivatives relies on a multi-step computational workflow. The choice of method, functional, and basis set is critical for obtaining results that correlate well with experimental data.

Ground State Calculations

The first step in any photochemical study is the accurate determination of the molecule's ground-state equilibrium geometry and electronic structure.

Protocol:

-

Method: Density Functional Theory (DFT) is the most widely used method due to its favorable balance of accuracy and computational cost for ground-state calculations.[7][8]

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically performed using hybrid functionals like B3LYP or PBE0 with Pople-style basis sets such as 6-31G(d,p).[9][10]

-